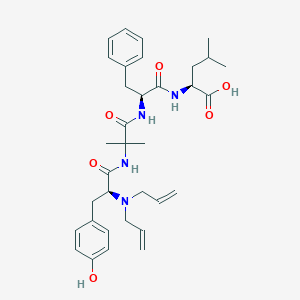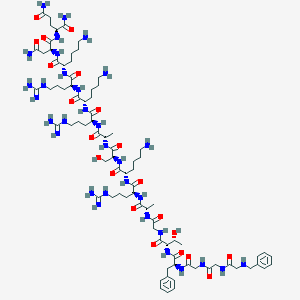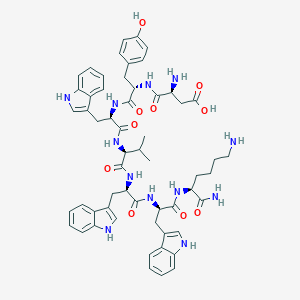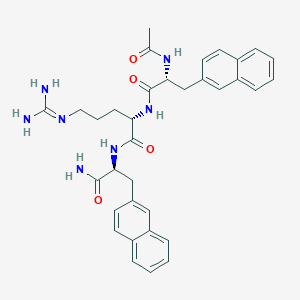
Salmon calcitonin (8-32) reduced
Vue d'ensemble
Description
AC187 est un antagoniste puissant et actif par voie orale du récepteur de l'amyline. Il a montré une sélectivité significative pour le récepteur de l'amyline par rapport aux récepteurs de la calcitonine et du peptide apparenté au gène de la calcitonine (CGRP). Ce composé a été étudié pour ses effets neuroprotecteurs et son rôle dans la régulation de la sécrétion de glucagon et de la vidange gastrique .
Applications De Recherche Scientifique
AC187 has a wide range of applications in scientific research:
Chemistry: It is used to study peptide synthesis and modification techniques.
Biology: AC187 is employed in research on amylin receptors and their role in various physiological processes.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in neuroprotection and metabolic regulation.
Industry: AC187 can be used in the development of new drugs targeting amylin receptors and related pathways
Mécanisme D'action
Target of Action
Salmon calcitonin (sCT) is a synthetic peptide form of calcitonin primarily used to inhibit bone resorption . The primary targets of sCT are the calcitonin receptors, found primarily in osteoclasts . These receptors play a crucial role in bone remodeling and calcium homeostasis .
Mode of Action
sCT interacts with its targets, the calcitonin receptors, by binding to them . This binding enhances the production of vitamin D producing enzymes (25-hydroxyvitamine D-24-hydroxylase), leading to greater calcium retention and enhanced bone density . In addition, sCT inhibits bone resorption by osteoclasts (bone remodeling cells) and promotes bone formation by osteoblasts . This leads to a net increase in bone mass and a reduction in plasma calcium levels .
Biochemical Pathways
The interaction of sCT with its targets affects the biochemical pathways related to bone remodeling and calcium homeostasis . By inhibiting bone resorption and promoting bone formation, sCT influences the balance between osteoclast and osteoblast activity, thereby affecting the overall bone mass . Additionally, sCT has been shown to have protective effects on glutamate-induced cytotoxicity in C6 glial cells by inhibiting inflammatory and nitric oxide pathways .
Pharmacokinetics
sCT primarily undergoes degradation in the kidneys to form pharmacologically inactive metabolites . It is also metabolized in the blood and the peripheral tissue . The ADME properties of sCT and their impact on bioavailability are crucial for its therapeutic efficacy.
Result of Action
The molecular and cellular effects of sCT’s action primarily involve changes in bone mass and plasma calcium levels . By inhibiting bone resorption and promoting bone formation, sCT leads to a net increase in bone mass . This results in a reduction in plasma calcium levels . Furthermore, sCT has been shown to have a protective effect against glutamate-induced cytotoxicity in C6 glial cells .
Action Environment
The action, efficacy, and stability of sCT can be influenced by various environmental factors. For instance, the antidepressant potential of sCT was evaluated in a chronic restraint stress (CRS) mouse model of depression . .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Salmon calcitonin (8-32) reduced plays a significant role in biochemical reactions, particularly in the regulation of calcium levels and bone resorption. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the amylin receptor, where this compound acts as an antagonist. This interaction reverses the inhibitory effect of amylin on glucose-induced insulin release and potentiates the insulin response to glucose in the rat perfused pancreas . Additionally, it interacts with calcitonin receptors, leading to a decrease in osteoclast activity and bone resorption.
Cellular Effects
This compound influences various types of cells and cellular processes. In osteoclasts, it inhibits bone resorption by reducing the activity and number of these cells. This effect is mediated through the calcitonin receptor, which, upon binding with this compound, triggers a signaling cascade that leads to decreased osteoclast activity. In pancreatic cells, it enhances insulin secretion by antagonizing the effects of amylin, thereby improving glucose metabolism . These cellular effects highlight the compound’s potential in treating conditions like osteoporosis and diabetes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to specific receptors, such as the calcitonin and amylin receptors. Upon binding to the calcitonin receptor, it inhibits adenylate cyclase activity, leading to a decrease in cyclic AMP levels and subsequent inhibition of osteoclast activity. In the case of the amylin receptor, this compound antagonizes amylin’s inhibitory effect on insulin secretion, thereby enhancing glucose-induced insulin release . These interactions at the molecular level are crucial for the compound’s therapeutic effects.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de l'AC187 implique plusieurs étapes, commençant par la préparation de la séquence peptidique. La séquence est généralement synthétisée par synthèse peptidique en phase solide (SPPS), ce qui permet l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante. Les conditions réactionnelles impliquent souvent l'utilisation de groupes protecteurs pour éviter les réactions secondaires indésirables et l'utilisation de réactifs de couplage pour faciliter la formation de liaisons peptidiques.
Méthodes de production industrielle : La production industrielle de l'AC187 impliquerait probablement une mise à l'échelle du processus SPPS. Cela comprend l'optimisation des conditions réactionnelles pour garantir un rendement élevé et une pureté élevée, ainsi que la mise en œuvre d'étapes de purification telles que la chromatographie liquide haute performance (HPLC) pour isoler le produit souhaité.
Analyse Des Réactions Chimiques
Types de réactions : AC187 peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut modifier les chaînes latérales ou le squelette du peptide, modifiant potentiellement son activité.
Réduction : Cela peut inverser les réactions d'oxydation ou réduire les ponts disulfure dans le peptide.
Substitution : Cela implique le remplacement d'un groupe fonctionnel par un autre, ce qui peut être utilisé pour modifier les propriétés du peptide.
Réactifs et conditions courants :
Oxydation : Des réactifs tels que le peroxyde d'hydrogène ou l'iode peuvent être utilisés dans des conditions douces.
Réduction : Des agents réducteurs tels que le dithiothréitol (DTT) ou la tris(2-carboxyéthyl)phosphine (TCEP) sont couramment utilisés.
Substitution : Divers nucléophiles et électrophiles peuvent être utilisés en fonction de la modification souhaitée.
Principaux produits : Les principaux produits de ces réactions dépendent des modifications spécifiques apportées au peptide. Par exemple, l'oxydation peut conduire à la formation de sulfoxydes ou d'acides sulfoniques, tandis que la réduction peut entraîner le clivage des ponts disulfure.
4. Applications de la recherche scientifique
AC187 a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé pour étudier les techniques de synthèse et de modification des peptides.
Biologie : AC187 est utilisé dans la recherche sur les récepteurs de l'amyline et leur rôle dans divers processus physiologiques.
Médecine : Le composé est étudié pour ses effets thérapeutiques potentiels, en particulier dans la neuroprotection et la régulation métabolique.
Industrie : AC187 peut être utilisé dans le développement de nouveaux médicaments ciblant les récepteurs de l'amyline et les voies associées
5. Mécanisme d'action
AC187 exerce ses effets en antagonisant le récepteur de l'amyline. Ce récepteur est impliqué dans la régulation du métabolisme du glucose et de la survie neuronale. En bloquant le récepteur, AC187 peut prévenir les effets neurotoxiques des protéines bêta-amyloïdes, qui sont impliquées dans les maladies neurodégénératives. Le composé influence également la sécrétion de glucagon et la vidange gastrique, qui sont importantes pour le contrôle métabolique .
Composés similaires :
Pramlintide : Un autre agoniste du récepteur de l'amyline utilisé dans le traitement du diabète.
Calcitonine : Une hormone peptidique qui interagit également avec les récepteurs de l'amyline mais a des effets physiologiques différents.
Antagonistes du CGRP : Ces composés ciblent les récepteurs du CGRP, qui sont liés aux récepteurs de l'amyline mais distincts.
Unicité de l'AC187 : AC187 est unique par sa forte sélectivité pour le récepteur de l'amyline et ses puissants effets neuroprotecteurs. Contrairement au pramlintide, qui est utilisé à des fins thérapeutiques, l'AC187 est principalement un outil de recherche. Sa capacité à bloquer la neurotoxicité induite par la bêta-amyloïde le distingue des autres composés ciblant des voies similaires .
Comparaison Avec Des Composés Similaires
Pramlintide: Another amylin receptor agonist used in diabetes treatment.
Calcitonin: A peptide hormone that also interacts with amylin receptors but has different physiological effects.
CGRP Antagonists: These compounds target CGRP receptors, which are related to but distinct from amylin receptors.
Uniqueness of AC187: AC187 is unique in its high selectivity for the amylin receptor and its potent neuroprotective effects. Unlike pramlintide, which is used therapeutically, AC187 is primarily a research tool. Its ability to block amyloid-beta-induced neurotoxicity sets it apart from other compounds targeting similar pathways .
Propriétés
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C127H205N37O40/c1-59(2)44-81(156-122(200)99(63(9)10)142-68(15)171)105(183)139-54-96(178)143-74(22-16-18-40-128)106(184)151-84(47-62(7)8)114(192)159-90(57-166)119(197)148-77(34-37-92(130)174)108(186)146-79(36-39-98(180)181)109(187)153-83(46-61(5)6)113(191)154-85(50-71-53-137-58-141-71)115(193)145-75(23-17-19-41-129)107(185)152-82(45-60(3)4)112(190)147-78(35-38-93(131)175)111(189)162-103(67(14)170)125(203)158-88(49-70-28-32-73(173)33-29-70)126(204)164-43-21-25-91(164)120(198)149-76(24-20-42-138-127(135)136)110(188)161-102(66(13)169)124(202)157-87(52-95(133)177)117(195)160-100(64(11)167)121(199)140-55-97(179)144-89(56-165)118(196)155-86(51-94(132)176)116(194)163-101(65(12)168)123(201)150-80(104(134)182)48-69-26-30-72(172)31-27-69/h26-33,53,58-67,74-91,99-103,165-170,172-173H,16-25,34-52,54-57,128-129H2,1-15H3,(H2,130,174)(H2,131,175)(H2,132,176)(H2,133,177)(H2,134,182)(H,137,141)(H,139,183)(H,140,199)(H,142,171)(H,143,178)(H,144,179)(H,145,193)(H,146,186)(H,147,190)(H,148,197)(H,149,198)(H,150,201)(H,151,184)(H,152,185)(H,153,187)(H,154,191)(H,155,196)(H,156,200)(H,157,202)(H,158,203)(H,159,192)(H,160,195)(H,161,188)(H,162,189)(H,163,194)(H,180,181)(H4,135,136,138)/t64-,65-,66-,67-,74+,75+,76+,77+,78+,79+,80+,81+,82+,83+,84+,85+,86+,87+,88+,89+,90+,91+,99+,100+,101+,102+,103+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFXHYNEZYAYPG-AABHONRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC4=CNC=N4)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C127H205N37O40 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2890.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(2S)-2-[[(2S)-2-[(2-amino-4-methylpentyl)-methylamino]-4-methylpentanoyl]amino]-N-[(2S)-3-(1H-indol-3-yl)-1-oxo-1-[[(2S)-1-oxo-1-(2-oxoethylideneamino)-3-phenylpropan-2-yl]amino]propan-2-yl]pentanediamide](/img/structure/B549364.png)



![(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoic acid](/img/structure/B549390.png)

![(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-Acetamido-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-2-methyl-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-methylpentanoic acid](/img/structure/B549403.png)

![[N-[(4S)-4-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutyl]carbamimidoyl]azanide](/img/structure/B549409.png)
